4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMLQRYQRQDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402003 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-05-7 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-methylphenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction may produce triazolidine alcohols or amines.
Scientific Research Applications
Chemical Reactivity and Synthesis Applications
1.1 Diels-Alder Reactions
PTAD is primarily known for its role in Diels-Alder reactions, where it acts as a highly reactive dienophile. This property allows it to undergo cycloaddition with a variety of diene substrates, leading to the formation of complex cyclic structures. The reaction conditions can be finely tuned to achieve desired selectivity in product formation.
- Case Study : Research has demonstrated that PTAD can react with conjugated dienes such as naphthalene and phenanthrene under thermal or photochemical conditions, yielding cycloadducts with high efficiency . The selectivity of these reactions can be influenced by the electronic properties of the diene.
1.2 Oxidation of Thiols
Another significant application of PTAD is its use as an oxidizing agent for thiols, converting them into disulfides. This reaction is particularly useful in organic synthesis where disulfides serve as important intermediates or final products.
- Case Study : A study highlighted the efficiency of PTAD in selectively oxidizing thiols to disulfides, showcasing its utility in synthetic pathways where thiol groups are prevalent .
Synthetic Methodologies
2.1 Synthesis of Urazoles
PTAD has been effectively utilized in the synthesis of urazoles through [3+2] cycloaddition reactions with allylsilanes. This method has opened new avenues for creating nitrogen-containing heterocycles that are important in pharmaceuticals and agrochemicals.
- Data Table: Urazole Synthesis Using PTAD
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Room Temperature | 85 | |
| Thermal Reaction | Elevated Temperature | 90 |
Analytical Applications
3.1 Derivatization for Mass Spectrometry
PTAD is also employed in analytical chemistry for derivatization purposes, particularly in mass spectrometry applications. It enhances the detection sensitivity of conjugated linoleic acids (CLAs) by forming stable adducts that are easily ionized.
- Case Study : In one study, PTAD was used to derivatize CLAs for liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), resulting in significantly improved detection limits .
Photochemical Reactions
4.1 Enhanced Reactivity Under Light Irradiation
The photochemical properties of PTAD allow it to undergo reactions that are not feasible under thermal conditions alone. When exposed to visible light, PTAD can react with strained alkenes and other substrates to form valuable products.
- Data Table: Photochemical Reactions Involving PTAD
| Substrate Type | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Benzene | Diels-Alder | 53 | Requires irradiation |
| Strained Alkenes | Cycloaddition | >70 | High selectivity |
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 2: Reactivity Comparison
| Reaction Type | 4-Methylphenyl Derivative | DAPTAD | Pentafluoro-λ⁶-sulfanyl Derivative |
|---|---|---|---|
| Ene Reaction with Alkenes | Yes (moderate) | No | Yes (high) |
| Oxidative Cleavage | Slow | Resistant | Rapid |
| Polymerization | Limited | Yes (polyureas) | Not reported |
Biological Activity
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is a compound belonging to the triazolidine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities. Various studies have explored its mechanisms of action and therapeutic potential.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a triazolidine ring with a methylphenyl substituent, which is crucial for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In a study evaluating various triazole derivatives, it was found that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Inhibition by this compound
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Control | - | - |
| 50 µg/mL | 44-60 | Significant |
The strongest inhibition was observed at a concentration of 50 µg/mL, indicating a dose-dependent response.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
These results suggest that the compound has potential as a therapeutic agent for treating bacterial infections.
Anticancer Activity
Recent investigations have indicated that triazolidine derivatives may possess anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Case Study: Apoptosis Induction
In a study involving MDA-MB-231 breast cancer cells:
- The compound was administered at varying concentrations.
- A significant increase in apoptotic cell markers was observed at concentrations above 50 µg/mL.
The biological activity of this compound is attributed to its ability to interact with biological targets involved in inflammation and cell growth. The inhibition of cytokines such as TNF-α indicates its role in modulating immune responses. Furthermore, its antimicrobial effects are likely due to structural similarities with known antibiotic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl derivatives. For example, analogous triazolidine-diones are synthesized by refluxing hydrazine derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with carbonyl-containing compounds in a solvent system (e.g., DMF-acetic acid) under controlled temperature and time . Yield optimization requires careful selection of catalysts (e.g., sodium acetate) and purification via recrystallization or column chromatography . Reaction time and solvent polarity significantly affect regioselectivity and byproduct formation.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazolidine-dione scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with columns like Chromolith® or Purospher® STAR ensures purity assessment, while gas chromatography (GC) monitors reaction progress .
Q. How does the methylphenyl substituent affect the compound’s reactivity in heterocyclic reactions?
- Methodological Answer : The 4-methylphenyl group enhances electron density at the triazolidine core, facilitating nucleophilic additions. For example, in Diels-Alder-like reactions, the electron-withdrawing dione moiety pairs with electron-rich dienes. Substituent position (para vs. meta) alters steric hindrance and electronic effects, which can be quantified using Hammett constants or computational methods .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with improved bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and transition states. For instance, frontier orbital analysis (HOMO-LUMO gaps) identifies reactive sites for functionalization. Reaction path search algorithms (e.g., GRRM) map energy barriers for cyclization or ring-opening, enabling targeted synthesis of derivatives with enhanced stability or binding affinity .
Q. What experimental strategies resolve contradictions in reported reaction yields or selectivity?
- Methodological Answer : Statistical Design of Experiments (DoE) minimizes variability by systematically testing factors like temperature, solvent ratio, and catalyst loading. For example, factorial designs identify interactions between variables (e.g., acetic acid concentration vs. reflux time) that disproportionately affect yield . Contradictions may arise from unaccounted impurities or kinetic vs. thermodynamic control; kinetic studies (e.g., in-situ IR monitoring) clarify dominant pathways .
Q. How do solvent polarity and proticity influence the compound’s stability and degradation pathways?
- Methodological Answer : Accelerated stability studies in solvents (e.g., DMSO, ethanol, water) under varying pH and temperature reveal degradation mechanisms. Hydrolysis of the triazolidine-dione ring is pH-dependent, with acidic conditions favoring ring-opening to hydrazides. Polar aprotic solvents (e.g., DMF) stabilize intermediates via hydrogen bonding, while protic solvents accelerate degradation .
Q. What mechanistic insights explain the compound’s role in inhibiting enzymes like Pfmrk or Hedgehog signaling?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzyme active sites. For example, the dione moiety may chelate catalytic metal ions (e.g., Mg²⁺ in kinases), while the methylphenyl group occupies hydrophobic pockets. Competitive inhibition assays (IC₅₀ determination) validate computational predictions .
Key Considerations for Researchers
- Experimental Reproducibility : Document solvent batch purity and humidity levels, as trace water can hydrolyze the dione ring .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm structural assignments .
- Ethical Compliance : Adhere to safety protocols for handling hydrazine derivatives, which are toxic and potentially mutagenic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
